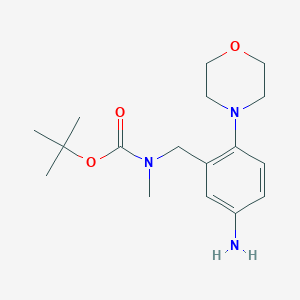
(5alpha)-Pregnane-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5alpha)-Pregnane-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal) is a synthetic steroid derivative. This compound is characterized by its unique cyclic structure, which includes a pregnane backbone and an acetal linkage formed with 1,2-ethanediol. It is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha)-Pregnane-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal) typically involves the following steps:
Starting Material: The synthesis begins with pregnane-3,20-dione.
Formation of Acetal: The key step involves the reaction of pregnane-3,20-dione with 1,2-ethanediol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the cyclic acetal.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
(5alpha)-Pregnane-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The acetal group can be hydrolyzed under acidic conditions to regenerate the original ketone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), are used for hydrolysis.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Regeneration of pregnane-3,20-dione.
科学的研究の応用
(5alpha)-Pregnane-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives.
Biology: Studied for its potential effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of (5alpha)-Pregnane-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with steroid receptors and enzymes involved in hormone metabolism.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
Pregnane-3,20-dione: The parent compound without the acetal linkage.
Progesterone: A naturally occurring steroid hormone with similar structural features.
Corticosterone: Another steroid hormone with a similar backbone but different functional groups.
Uniqueness
(5alpha)-Pregnane-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal) is unique due to its cyclic acetal structure, which imparts distinct chemical and biological properties compared to its analogs. This structural modification can influence its stability, reactivity, and interaction with biological targets.
特性
分子式 |
C23H36O3 |
|---|---|
分子量 |
360.5 g/mol |
IUPAC名 |
10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H36O3/c1-21-10-8-16(24)14-15(21)4-5-17-18-6-7-20(23(3)25-12-13-26-23)22(18,2)11-9-19(17)21/h15,17-20H,4-14H2,1-3H3 |
InChIキー |
VFBOQACQHXYULH-UHFFFAOYSA-N |
正規SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C5(OCCO5)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrochloride](/img/structure/B12089346.png)
![N-[1-(pyridin-3-yl)ethyl]cyclopentanamine](/img/structure/B12089347.png)

![1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt)](/img/structure/B12089355.png)
![1-Propanol, 3,3'-[(2-methylpropyl)phosphinylidene]bis-](/img/structure/B12089357.png)









